molecular formula C9H15NO B12861010 ((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone

((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone

Cat. No.: B12861010
M. Wt: 153.22 g/mol
InChI Key: CQYDSBVBGJKYAI-HTQZYQBOSA-N
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Description

((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone: is a synthetic organic compound that features a cyclopropyl ring substituted with a methyl group and a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using a suitable methylating agent.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.

    Formation of the Methanone Group: The methanone group can be introduced through an oxidation reaction, where an alcohol or aldehyde precursor is oxidized to form the ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating molecular recognition and binding specificity.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drug candidates targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanone derivatives: Compounds with similar cyclopropyl and methanone structures.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.

    Methyl-substituted cyclopropanes: Compounds with a methyl group attached to a cyclopropane ring.

Uniqueness

((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone is unique due to its specific stereochemistry and combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

[(1R,2R)-2-methylcyclopropyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H15NO/c1-7-6-8(7)9(11)10-4-2-3-5-10/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

CQYDSBVBGJKYAI-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)N2CCCC2

Canonical SMILES

CC1CC1C(=O)N2CCCC2

Origin of Product

United States

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